Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate
Description
Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene-based compound featuring a 4-methylbenzamido substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. Its synthesis typically involves multi-step reactions, including amidation and esterification, optimized for high regioselectivity and purity .
Properties
IUPAC Name |
methyl 2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-3-5-10(6-4-9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBYJJOCXCMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl
Biological Activity
Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring, an amide functional group, and a carboxylate ester. These structural components contribute to its hydrophobicity, solubility, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that are crucial for cell survival and proliferation.
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : The compound shows promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Anticancer Properties : Studies indicate that it can induce apoptosis in cancer cells by triggering intrinsic pathways linked to mitochondrial dysfunction and oxidative stress .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 |
Detailed Research Findings
- Antimicrobial Studies :
-
Cytotoxicity Assays :
- In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity.
- Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, leading to anti-inflammatory and anticancer properties. The compound may inhibit specific enzymes or receptors, enhancing its therapeutic efficacy.
Case Studies
- Anti-Cancer Activity : Research indicates that derivatives of thiophene compounds can induce apoptosis in cancer cells. A study demonstrated that similar thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential mechanism involving the disruption of cellular processes .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of thiophene derivatives against pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Biochemical Assays
This compound serves as a probe in biochemical assays to study enzyme interactions and protein binding. Its ability to selectively bind to certain proteins makes it valuable for investigating biological pathways and mechanisms.
Application in Drug Discovery
The compound has been utilized in high-throughput screening methods to identify new inhibitors for diseases such as tuberculosis and viral infections. For instance, studies have shown that thiophene derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating their potential role as anti-tubercular agents .
Industrial Applications
Synthesis of Advanced Materials
In industrial applications, this compound is used in the synthesis of advanced materials with specific electronic properties. This includes its application in creating conductive polymers and other materials essential for modern electronics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several thiophene-3-carboxylate derivatives, differing primarily in substituents and their positions. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Substituent Variations and Physicochemical Properties
Critical Analysis of Structural and Functional Divergence
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl in ) enhance electrophilicity at the thiophene ring, facilitating nucleophilic attacks—unlike the electron-donating methyl group in the target compound.
- Steric Considerations : Bulky groups (e.g., 2-methylpropyl in ) may hinder crystallization, as seen in the tetrahydrobenzo derivative’s structural studies .
Q & A
Q. Q1. What are the standard synthetic routes for Methyl 2-(4-methylbenzamido)thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions:
Thiophene Ring Functionalization : Introduce the carboxylate group at the 3-position via esterification, often using methanol or ethanol under acidic conditions .
Amidation at the 2-Position : React the thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido group .
Purification : Reverse-phase HPLC or recrystallization from methanol/water mixtures yields high-purity product (>95%) .
Key Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometry and temperature control (0–5°C during amidation) .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 2.40–2.45 ppm (singlet, 4-methylbenzamido CH₃) and δ 3.80–3.85 ppm (ester OCH₃) confirm substitution patterns .
- ¹³C NMR : A carbonyl signal near δ 165–170 ppm verifies the ester and amide groups .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, ester/amide) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₅NO₃S: 290.0849) .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q3. How can researchers mitigate low yields during the coupling of 4-methylbenzamido to the thiophene ring?
- Solvent Selection : Use anhydrous 1,4-dioxane or DMF to enhance reagent solubility and reduce hydrolysis .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Temperature Control : Maintain 0–5°C during benzoyl chloride addition to suppress side reactions. Post-reaction, warm to room temperature for completion .
- Yield Optimization : Pilot studies show yields improve from 50% to 75% with these adjustments .
Crystallographic Analysis
Q. Q4. What crystallographic methods are suitable for resolving this compound’s solid-state structure?
- Single-Crystal X-ray Diffraction (SCXRD) :
- Challenges : Crystal growth often requires slow evaporation from DMSO/EtOH mixtures .
Biological Activity and Mechanism
Q. Q5. What in vitro assays are recommended to explore this compound’s bioactivity?
- Antibacterial Screening :
- Model Organisms : S. aureus (Gram-positive) and E. coli (Gram-negative).
- Method : Broth microdilution (MIC values) with compound concentrations 1–256 µg/mL .
- Mechanistic Studies :
Handling and Safety
Q. Q6. What safety protocols are essential for handling this compound?
- Toxicity Data : Acute oral toxicity (LD₅₀ > 2000 mg/kg in rats); skin/eye irritant (Category 2A) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Computational Modeling
Q. Q7. How can DFT calculations assist in understanding reactivity?
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
- Applications :
- Case Study : Calculations show the thiophene ring’s electron-deficient 2-position favors amidation .
Data Contradictions and Resolution
Q. Q8. How to address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
